rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclopropane ring, which is known for its high strain and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) for esterification or amidation.
Major Products Formed
Oxidation: Nitro derivatives such as nitroso or nitrate compounds.
Reduction: Amines or hydroxylamines.
Substitution: Esters or amides.
Scientific Research Applications
rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans involves its reactivity due to the strained cyclopropane ring and the presence of the nitro and carboxylic acid groups. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. The pathways involved may include nucleophilic attack on the electrophilic carbon atoms of the cyclopropane ring or interactions with the nitro group .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-nitrocyclobutane-1-carboxylic acid, trans
- rac-(1R,2R)-2-nitrocyclopentane-1-carboxylic acid, trans
- rac-(1R,2R)-2-nitrocyclohexane-1-carboxylic acid, trans
Uniqueness
rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans is unique due to its highly strained cyclopropane ring, which imparts significant reactivity compared to larger cycloalkane analogs. This strain makes it a valuable intermediate in organic synthesis and a subject of interest in mechanistic studies .
Properties
CAS No. |
1909286-68-5 |
---|---|
Molecular Formula |
C4H5NO4 |
Molecular Weight |
131.1 |
Purity |
95 |
Origin of Product |
United States |
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